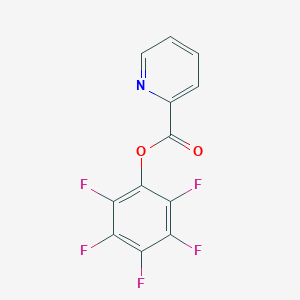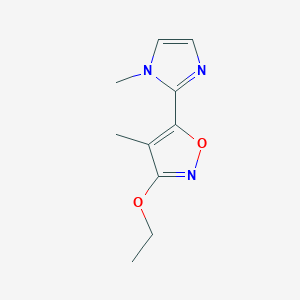
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole (EMI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMI is a heterocyclic compound that contains both isoxazole and imidazole rings, making it a unique chemical entity.
Aplicaciones Científicas De Investigación
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In material science, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a reagent for the detection and quantification of various analytes.
Mecanismo De Acción
The exact mechanism of action of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is not well understood. However, studies have shown that 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to have both biochemical and physiological effects. Biochemically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to reduce inflammation and pain in animal models. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds and materials. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is its low yield, which can make it difficult to obtain large quantities of the compound for certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Another direction is to use 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole as a building block for the synthesis of new materials with unique properties. Additionally, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be used as a reagent for the detection and quantification of various analytes, and further research can be done in this area to develop new analytical methods.
Métodos De Síntesis
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be synthesized using a multistep synthesis method. The first step involves the reaction of 3,4-dimethylisoxazole with ethyl bromoacetate to form ethyl 3-ethoxy-4-methyl-5-isoxazolecarboxylate. The second step involves the reaction of the ethyl ester with sodium methoxide and 1-methyl-1H-imidazole-2-carboxaldehyde to form 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. The yield of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole obtained from this method is around 40%.
Propiedades
Número CAS |
194286-92-5 |
|---|---|
Nombre del producto |
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole |
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
3-ethoxy-4-methyl-5-(1-methylimidazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H13N3O2/c1-4-14-10-7(2)8(15-12-10)9-11-5-6-13(9)3/h5-6H,4H2,1-3H3 |
Clave InChI |
NBHYPUVUHSUBPO-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
SMILES canónico |
CCOC1=NOC(=C1C)C2=NC=CN2C |
Sinónimos |
Isoxazole, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



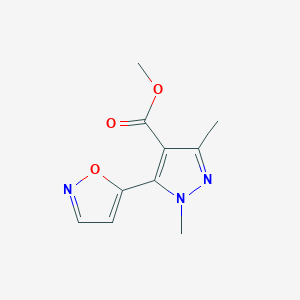

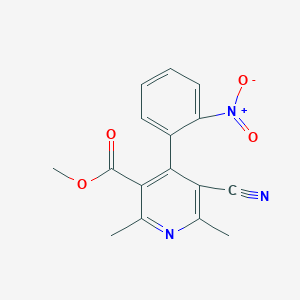
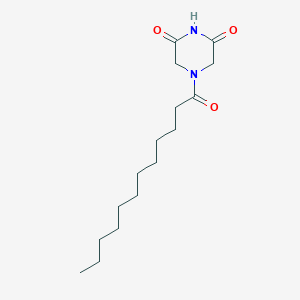

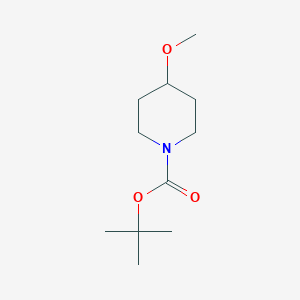
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
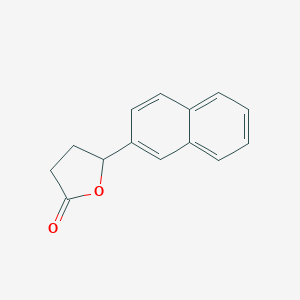
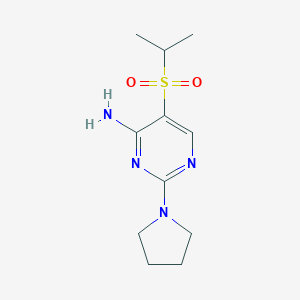
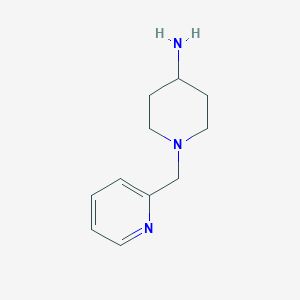
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)


